molecular formula C12H16F2N4 B8139254 10,10-Difluoro-2-(pyrazin-2-yl)-2,7-diazaspiro[4.5]decane

10,10-Difluoro-2-(pyrazin-2-yl)-2,7-diazaspiro[4.5]decane

Cat. No.: B8139254
M. Wt: 254.28 g/mol
InChI Key: PRCRQWDFMYOJAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10,10-Difluoro-2-(pyrazin-2-yl)-2,7-diazaspiro[4.5]decane: is a complex organic compound characterized by its unique structure, which includes a spirocyclic framework and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,10-Difluoro-2-(pyrazin-2-yl)-2,7-diazaspiro[4.5]decane typically involves multi-step organic reactions. One common approach is the amination of a precursor molecule . Reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

10,10-Difluoro-2-(pyrazin-2-yl)-2,7-diazaspiro[4.5]decane: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

10,10-Difluoro-2-(pyrazin-2-yl)-2,7-diazaspiro[4.5]decane: has several scientific research applications, including:

  • Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a ligand for biological receptors or as a probe in biochemical studies.

  • Industry: : Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 10,10-Difluoro-2-(pyrazin-2-yl)-2,7-diazaspiro[4.5]decane exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

10,10-Difluoro-2-(pyrazin-2-yl)-2,7-diazaspiro[4.5]decane: can be compared with other similar compounds, such as dipyrrolopyrazine derivatives and pyrrolothieno-pyrazine derivatives . These compounds share structural similarities but may differ in their functional groups and biological activities. The uniqueness of This compound lies in its specific arrangement of atoms and the presence of fluorine atoms, which can significantly impact its properties and applications.

List of Similar Compounds

  • Dipyrrolopyrazine derivatives

  • Pyrrolothieno-pyrazine derivatives

  • Other spirocyclic compounds with nitrogen-containing heterocycles

Properties

IUPAC Name

6,6-difluoro-2-pyrazin-2-yl-2,9-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N4/c13-12(14)1-3-16-8-11(12)2-6-18(9-11)10-7-15-4-5-17-10/h4-5,7,16H,1-3,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCRQWDFMYOJAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2(C1(F)F)CCN(C2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.